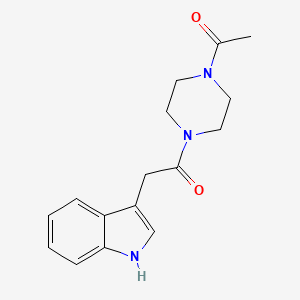![molecular formula C14H20N2O2 B7514753 [4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514753.png)
[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone is a chemical compound that belongs to the class of piperidine derivatives. It is commonly known as DMAP or DMHP. DMAP has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
科学的研究の応用
DMAP has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antifungal properties. DMAP has also been used as a catalyst in organic synthesis, where it has been shown to be highly effective in promoting a variety of chemical reactions. Additionally, DMAP has been explored for its potential applications in materials science, where it has been used as a building block for the synthesis of novel materials.
作用機序
The mechanism of action of DMAP is not fully understood. However, it is believed to act as a nucleophilic catalyst in organic reactions, promoting the formation of carbon-carbon and carbon-nitrogen bonds. In medicinal chemistry, DMAP has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of neurotransmitters.
Biochemical and Physiological Effects:
DMAP has been shown to exhibit a wide range of biochemical and physiological effects. In medicinal chemistry, DMAP has been shown to exhibit antitumor, antiviral, and antifungal properties. Additionally, DMAP has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of neurotransmitters. In materials science, DMAP has been used as a building block for the synthesis of novel materials.
実験室実験の利点と制限
DMAP has several advantages as a catalyst in organic synthesis. It is highly effective in promoting a variety of chemical reactions and is relatively inexpensive. Additionally, DMAP is readily available and can be easily synthesized in the laboratory. However, DMAP has some limitations as a catalyst. It can be toxic and may require special handling and disposal procedures. Additionally, DMAP may not be effective in all chemical reactions and may require optimization for specific applications.
将来の方向性
DMAP has several potential future directions. In medicinal chemistry, DMAP may be further explored for its potential applications in the treatment of various diseases, including cancer and viral infections. Additionally, DMAP may be used as a building block for the synthesis of novel materials, which may have applications in various fields, including electronics and photonics. Finally, DMAP may be further optimized as a catalyst in organic synthesis, potentially leading to the development of new chemical reactions and synthetic methods.
合成法
The synthesis of DMAP involves the reaction of 4-dimethylaminobenzaldehyde with 3-hydroxypiperidine in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of DMAP. The synthesis of DMAP is relatively simple and can be carried out using standard laboratory techniques.
特性
IUPAC Name |
[4-(dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15(2)12-7-5-11(6-8-12)14(18)16-9-3-4-13(17)10-16/h5-8,13,17H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDADBLPKKQULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Azetidin-1-yl)-2-oxoethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7514677.png)



![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbenzamide](/img/structure/B7514694.png)

![1-acetyl-N-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7514710.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-methylacetamide](/img/structure/B7514711.png)

![2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide](/img/structure/B7514726.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7514727.png)
![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7514746.png)